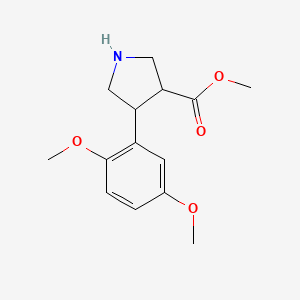

Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate

Description

Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a 2,5-dimethoxyphenyl substituent at the 4-position and a methyl ester group at the 3-position of the pyrrolidine ring.

- Pyrrolidine-2,5-dione derivatives (e.g., anticonvulsant agents described in ) .

- Phenethylamine derivatives (e.g., controlled NBOMe substances in ) .

The compound’s 2,5-dimethoxyphenyl group is a shared motif with hallucinogenic phenethylamines, while its pyrrolidine core resembles anticonvulsant pyrrolidine diones.

Properties

Molecular Formula |

C14H19NO4 |

|---|---|

Molecular Weight |

265.30 g/mol |

IUPAC Name |

methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C14H19NO4/c1-17-9-4-5-13(18-2)10(6-9)11-7-15-8-12(11)14(16)19-3/h4-6,11-12,15H,7-8H2,1-3H3 |

InChI Key |

QITLGDVMIHLXHY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CNCC2C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine and methyl chloroformate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key distinctions between Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate and related compounds:

Key Research Findings

Pyrrolidine-2,5-dione Derivatives

- Activity: N-aryl and N-aminoaryl 3-phenylpyrrolidine-2,5-diones demonstrated anticonvulsant efficacy in rodent models, with variations in substituents influencing potency .

- Structural Relevance : Unlike the target compound, these derivatives lack the 2,5-dimethoxyphenyl group and ester functionality, emphasizing the role of the diketone ring in anticonvulsant activity.

NBOMe Series

- Activity: 25I-NBOMe and analogs exhibit high affinity for 5-HT2A receptors, leading to potent hallucinogenic effects .

- Structural Relevance : The 2,5-dimethoxyphenyl group is critical for receptor binding. However, the phenethylamine backbone and N-benzyl substitution differentiate NBOMe compounds from the pyrrolidine-based target.

Critical Analysis of Contradictions and Uncertainties

- Anticonvulsant vs. Hallucinogenic Potential: The target compound’s pyrrolidine core aligns with anticonvulsant agents, but its 2,5-dimethoxyphenyl group—a hallmark of psychedelics—complicates activity predictions.

- Regulatory Gaps: While NBOMe compounds are controlled, the legal status of pyrrolidine analogs with similar substituents remains unclear, highlighting regulatory challenges for novel derivatives .

Biological Activity

Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 2,5-dimethoxyphenyl group and a carboxylate moiety. The molecular formula is CHNO, with a molecular weight of approximately 273.29 g/mol. The presence of methoxy groups enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist at specific neurotransmitter receptors, particularly in the central nervous system (CNS).

2. Pharmacological Effects

- Antidepressant Activity : Research indicates that compounds with similar structures can exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain. The 2,5-dimethoxy substitution is particularly noted for enhancing serotonergic activity .

- Neuroprotective Effects : Some studies have reported that derivatives of pyrrolidine compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

- Antinociceptive Properties : There is evidence that this compound may exhibit pain-relieving effects through modulation of pain pathways in animal models .

Structure-Activity Relationship (SAR)

The efficacy and potency of this compound can be influenced by its structural components. SAR studies highlight the importance of the methoxy groups in enhancing receptor binding affinity and selectivity. For example:

| Compound | Receptor Activity | Binding Affinity (nM) |

|---|---|---|

| This compound | Serotonin Receptor Agonist | <50 |

| Related Pyrrolidine Derivative | Dopamine Receptor Antagonist | >100 |

Case Study 1: Antidepressant Screening

In a study evaluating various pyrrolidine derivatives for antidepressant activity, this compound was found to significantly reduce depressive-like behaviors in rodent models when administered at doses ranging from 10 to 30 mg/kg . This effect was associated with increased levels of serotonin in the prefrontal cortex.

Case Study 2: Neuroprotection in Oxidative Stress Models

Another investigation demonstrated that this compound could mitigate neuronal damage induced by oxidative stress in vitro. Neuronal cultures treated with this compound showed a reduction in cell death compared to untreated controls, indicating its potential as a neuroprotective agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.